5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one involves multiple steps, typically starting from simpler flavonoid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the flavonoid backbone.
Cyclization: Formation of the chromenone rings through intramolecular reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specificity of its applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the chromenone rings to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of the original compound.
Scientific Research Applications
5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one has several scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms or electrons.
Enzyme Inhibition: Inhibits enzymes involved in inflammatory and cancer pathways.
Signal Modulation: Modulates signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5,6,8-Trihydroxy-2-methylbenzo[g]chromen-4-one: Shares similar hydroxylation patterns but lacks the additional chromenone ring.
Quercetin: A well-known flavonoid with similar antioxidant properties but different structural features.
Kaempferol: Another flavonoid with similar biological activities but different methylation patterns.
Uniqueness
The uniqueness of 5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
108906-67-8 |
---|---|
Molecular Formula |
C30H24O10 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
4,5,6-trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-8-one |
InChI |
InChI=1S/C30H24O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-9,11,31,33-34,36-38H,1-4H3 |
InChI Key |
BDIZPQDFMHMOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C5C=C6C(=C(C(=C(O6)C)C)O)C(=C5C(=CC4=O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.